2-Methyloctadecanoate
Description
2-Methyloctadecanoate is a branched-chain fatty acid ester characterized by an 18-carbon backbone (octadecanoate) with a methyl group substituted at the second carbon position. This structural modification distinguishes it from linear-chain fatty acid esters and influences its physicochemical properties, reactivity, and biological interactions.
Properties
Molecular Formula |
C19H37O2- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-methyloctadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/p-1 |
InChI Key |
GBZDALHFANHWOF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of 2-Methyloctadecanoate are best understood through comparisons with structurally analogous compounds. Key factors include chain length, branching position, and functional group variations.
Structural and Functional Comparisons
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Research Findings
- Branching Effects on Reactivity: Studies on Kolbe electrolysis revealed that the methyl branch in this compound leads to complete racemization of optically active radicals during mixed coupling reactions. This contrasts with linear esters, where stereochemical integrity is better preserved, highlighting the role of branching in radical stabilization .
- Biological Relevance: In metabolomic profiling, this compound was elevated in maternal hair samples of fetuses with growth restriction, alongside other fatty acid esters like palmitate and myristate.
- Physicochemical Properties: The methyl branch at C2 increases steric hindrance, reducing crystallinity and melting points compared to linear methyl stearate. For instance, methyl stearate melts at ~39°C, while branched analogs like this compound likely exhibit lower melting points, enhancing solubility in hydrophobic matrices.
Functional Group Impact : Substitution of the methyl group with a hydroxyl (e.g., Methyl 2-hydroxystearate) introduces hydrogen-bonding capacity, increasing polarity and altering solubility profiles. This functional variation expands utility in emulsification or as intermediates in esterification reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
